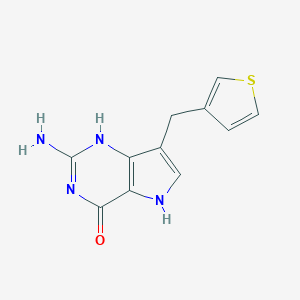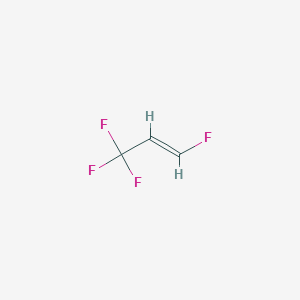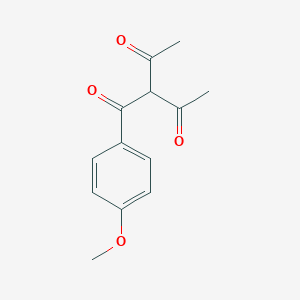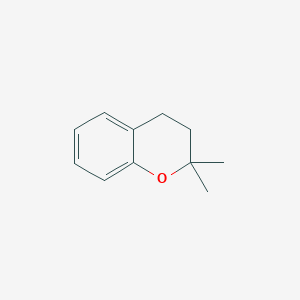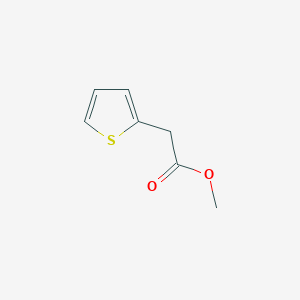
Methyl 2-thienylacetate
Übersicht
Beschreibung
Methyl 2-thienylacetate is a chemical compound that is related to thiophene-based structures. While the provided papers do not directly discuss methyl 2-thienylacetate, they do provide insights into the chemistry of thiophene derivatives and their applications in organic synthesis. For instance, the synthesis of poly(thienylene methylene) involves thiophene moieties, which are structurally related to methyl 2-thienylacetate .
Synthesis Analysis
The synthesis of thiophene derivatives can be complex and varied. The paper on the polycondensation of 2-acetoxymethyl-3,4-dimethylthiophene provides an example of how thiophene derivatives can be synthesized through acid-catalyzed reactions, leading to polymers with conjugated sequences . Although this does not directly describe the synthesis of methyl 2-thienylacetate, it does highlight the reactivity of thiophene derivatives under acidic conditions, which could be relevant for the synthesis of methyl 2-thienylacetate.
Molecular Structure Analysis
The molecular and solid-state structure of thiophene derivatives can be determined using techniques such as X-ray diffraction and NMR spectroscopy, as demonstrated in the study of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate . These techniques are crucial for understanding the configuration and conformation of thiophene-containing compounds, which would also be applicable to the analysis of methyl 2-thienylacetate.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . These reactions are important for the functionalization of thiophene derivatives and could potentially be used to modify methyl 2-thienylacetate as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their structure. The paper on 2-Methyltetrahydrofuran (2-MeTHF) discusses the properties of a biomass-derived solvent with a thiophene backbone, highlighting its low miscibility with water, boiling point, and stability . These properties are important for the application of thiophene derivatives in organic synthesis and could provide insight into the properties of methyl 2-thienylacetate.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds
Methyl 2-thienylacetate has been involved in the synthesis of complex organic compounds. For example, it was utilized in regioselective acylation processes leading to the creation of photochromic 1,2-dihetarylethene, marking the first synthesis of thienopyrrole-based photochromes. The study demonstrated the influence of catalysts, acid chlorides, and solvents in the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, showcasing the compound's role in pioneering photochromic material synthesis (Krayushkin et al., 2002).
Enzymatic Synthesis Applications
In enzymatic synthesis, amide derivatives of 2-thienylacetic acid, closely related to methyl 2-thienylacetate, were used in the synthesis of cephalothin, highlighting the compound's versatility in biochemical reactions. The study focused on the enzymatic synthesis of cephalothin from 7-aminocephalosporanic acid (7-ACA) and amide derivatives of 2-thienylacetic acid using penicillin G acylase. This approach emphasized increasing the solubility of these compounds in water for effective enzymatic conversion, further demonstrating the potential of thienylacetate derivatives in medicinal chemistry (Shaw et al., 2000).
Electropolymerization for Conducting Films
Methyl 2-thienylacetate has been applied in the creation of conducting films through electropolymerization. A study successfully synthesized the ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid as a monomer for electropolymerization. This process resulted in highly cross-linked, insoluble polymer films. The research showcased the potential of thienylacetate derivatives in developing new materials with specific electrical properties, indicating their applicability in electronic and photonic devices (Dass et al., 2006).
Role in Chemical Education
Furthermore, the compound has played a role in chemical education, where its synthesis was designed as an organic experiment for students. This involved creating a drug intermediate from 2-bromothiophene through Grignard reagent treatment. This application underscores the compound's utility not only in advanced scientific research but also in educational settings to enhance students' experimental skills and interest in scientific research (Min, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-thiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKIXYMOHMYZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173055 | |
| Record name | Methyl thiophen-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-thienylacetate | |
CAS RN |
19432-68-9 | |
| Record name | 2-Thiopheneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thiophen-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiophen-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl thiophen-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

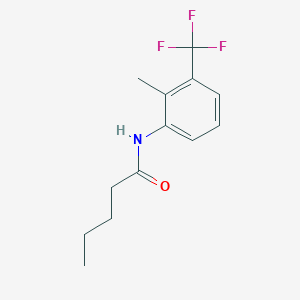
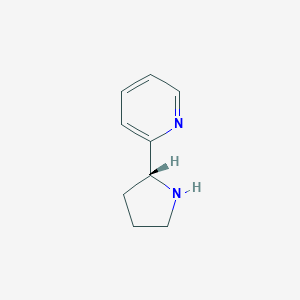
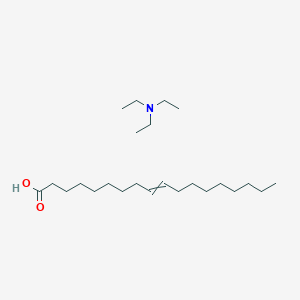
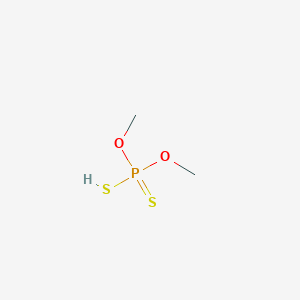
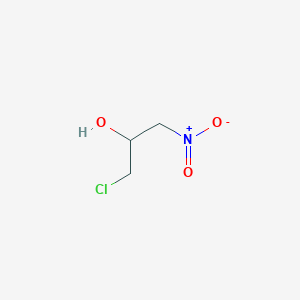
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
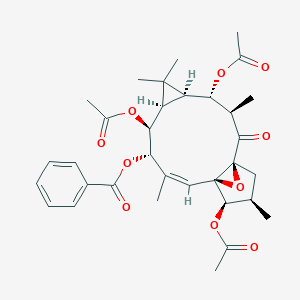
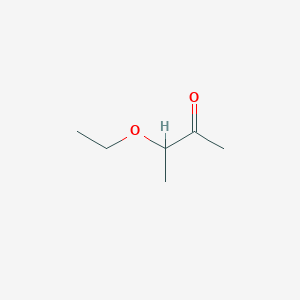
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
